1-Propene, 1,1-dimethoxy-
Description
Structure
3D Structure
Properties
CAS No. |
5634-52-6 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
1,1-dimethoxyprop-1-ene |
InChI |
InChI=1S/C5H10O2/c1-4-5(6-2)7-3/h4H,1-3H3 |
InChI Key |
NJVXMQKYAZVZHT-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for 1 Propene, 1,1 Dimethoxy and Derivatives
Established Synthetic Pathways to 1-Propene, 1,1-Dimethoxy-
The synthesis of 1,1-dimethoxy-1-propene, as a member of the ketene (B1206846) acetal (B89532) class, can be achieved through several reliable methods. These compounds are known for their sensitivity to moisture and acid, which can cause polymerization, necessitating careful handling and specific reaction conditions. ru.nl
Phosphine Oxide Reagent-Mediated Approaches (Horner-Emmons Reaction)
A general and effective method for synthesizing ketene acetals involves the Horner-Wadsworth-Emmons (HWE) reaction. ru.nlwikipedia.org This reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the phosphonium (B103445) ylides used in the standard Wittig reaction. wikipedia.org The HWE reaction typically involves the deprotonation of a phosphonate (B1237965) to form a carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. wikipedia.org The resulting intermediate eliminates a dialkylphosphate salt, which is easily removed by aqueous extraction, to form the alkene. wikipedia.org
For the synthesis of 1,1-dimethoxy-1-propene, this would involve a phosphonate reagent designed to introduce the dimethoxymethylene group. ru.nl The HWE reaction is particularly noted for its high E-selectivity in producing alkenes, a preference that can be influenced by reaction conditions such as temperature and the choice of base. wikipedia.orgorganic-chemistry.org
General Mechanism of the Horner-Wadsworth-Emmons Reaction
| Step | Description |
|---|---|
| 1. Deprotonation | A base is used to deprotonate the phosphonate, creating a nucleophilic phosphonate carbanion. wikipedia.org |
| 2. Nucleophilic Addition | The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming oxaphosphetane intermediates. This is the rate-limiting step. wikipedia.org |
| 3. Elimination | The oxaphosphetane intermediate collapses, yielding the target alkene and a water-soluble dialkyl-phosphate byproduct. wikipedia.org |
Alternative Routes for Ketene Acetal Synthesis
Beyond the HWE reaction, several other methods have been established for the synthesis of ketene acetals like 1,1-dimethoxy-1-propene. These routes often use different key intermediates but aim for the same unsaturated acetal structure.
Dealcoholysis of Orthoesters : This classic method involves the elimination of an alcohol molecule from an orthoester precursor. The reaction can be promoted by pyrolysis, Grignard reagents, or bases. However, these methods can have limited success and may be accompanied by side reactions. tandfonline.com
Dehydrohalogenation of 2-Haloketals : Another common strategy is the dehydrohalogenation of a 2-haloketal intermediate. This elimination reaction is typically carried out using a strong base, such as potassium tert-butoxide, to yield the corresponding ketene acetal. tandfonline.comorgsyn.org
Deamination from Acetonitrile (B52724) : A novel and efficient approach involves starting with commercially available chemicals like acetonitrile and an alcohol (e.g., methanol). The process forms a salt intermediate which, upon simple heating, undergoes a facile deamination to produce the ketene acetal in moderate to good yields, avoiding the standard dealcoholysis step. tandfonline.com
Summary of Alternative Ketene Acetal Syntheses
| Method | Key Intermediate | Reagents/Conditions | Outcome |
|---|---|---|---|
| Dealcoholysis | Orthoester | Pyrolysis, Grignard Reagents, or Base | Ketene Acetal + Alcohol; can have side reactions. tandfonline.com |
| Dehydrohalogenation | 2-Haloketal | Potassium tert-butoxide | Ketene Acetal + Salt + Alcohol. tandfonline.comorgsyn.org |
Synthesis of Analogs and Structurally Related Dimethoxy-Propenes
The principles of acetal formation and functional group manipulation can be extended to synthesize a range of analogs and structurally related compounds.
Acetalization Reactions from Carbonyl Precursors
Acetalization is a fundamental reaction for creating dimethoxy structures from carbonyl compounds. For instance, 2,2-dimethoxypropane (B42991), a structural isomer of 1,1-dimethoxy-1-propene, is commonly synthesized by reacting acetone (B3395972) with methanol (B129727) in the presence of an acid catalyst. atamanchemicals.comgoogle.com This reaction is an equilibrium, and water must be removed to drive it toward the acetal product. organic-chemistry.org This can be achieved using a dehydrating agent like trimethyl orthoformate. organic-chemistry.org
Alternative methods for synthesizing 2,2-dimethoxypropane include reacting acetone with trimethyl orthoformate directly or using a cyclic ketal precursor like 2,2-dimethyl-1,3-dioxolane. google.comscispace.comgoogle.com These strategies highlight the versatility of using carbonyl compounds and their derivatives to generate dimethoxy alkanes.
Synthesis of 2,2-Dimethoxypropane (DMP)
| Starting Materials | Catalyst/Reagents | Key Features | Yield |
|---|---|---|---|
| Acetone, Methanol | Acid catalyst (e.g., Sulfuric Acid) | Standard acetalization; water removal is critical. atamanchemicals.comgoogle.com | N/A |
| Propylene Glycol, Acetone; then Methanol | Anhydrous Ferric Sulfate, then Aluminum Trichloride | Two-step indirect method using a cyclic intermediate. scispace.com | Higher yield and shorter time claimed. scispace.com |
Functionalization of Propene Derivatives for Dimethoxy Moiety Introduction
Introducing a dimethoxy moiety onto a pre-existing propene backbone represents a different synthetic challenge. This approach is less common than building the molecule from smaller fragments. Methodologies in polymer chemistry sometimes involve the post-polymerization functionalization of unsaturated side chains. For example, the CC double bonds in copolymers of propene can be modified to introduce various functional groups. researchgate.net While not a direct synthesis of 1,1-dimethoxy-1-propene, this concept illustrates the principle of adding functionality to a propene unit. The direct addition of two methoxy (B1213986) groups to a specific carbon of a propene derivative to create the 1,1-dimethoxy structure in a small molecule context is not a widely reported primary synthetic route.
Formation of Thioether-Linked Dimethoxypropanes
The synthesis of molecules containing both a thioether linkage and a dimethoxypropane structure involves combining strategies for thioether and acetal formation. Thioethers (or sulfides) are commonly prepared via an SN2 reaction between an alkyl halide and a thiol or thiolate. youtube.com This method works best with primary and secondary alkyl halides. youtube.com
A synthetic strategy for a thioether-linked dimethoxypropane could involve:
Preparing a dimethoxypropane derivative that also contains a leaving group (like a halogen).
Reacting this halo-dimethoxypropane with a thiol or a thiolate salt (e.g., sodium thiomethoxide) to form the thioether bond through nucleophilic substitution.
In peptide chemistry, a related modification involves replacing a disulfide bond with a more stable cystathionine (B15957) (Cth) thioether bridge. nih.gov This is achieved using orthogonally-protected cystathionine building blocks during solid-phase peptide synthesis, demonstrating a sophisticated method for installing a thioether linkage within a complex molecule. nih.gov This building block approach could be conceptually adapted for creating thioether-linked dimethoxypropanes.
Reactivity and Reaction Mechanisms of 1 Propene, 1,1 Dimethoxy
Cycloaddition Reactions
Cycloaddition reactions are a cornerstone of modern synthetic chemistry, enabling the construction of cyclic molecules with high efficiency and stereocontrol. libretexts.org 1-Propene, 1,1-dimethoxy- readily participates in several types of cycloadditions, including [2+2] and 1,3-dipolar cycloadditions, to form four- and five-membered rings, respectively. libretexts.orgwikipedia.org
[2+2]-Cycloadditions with Electron-Deficient Alkenes: Formation of Cyclobutanes
The reaction of 1-Propene, 1,1-dimethoxy- with electron-deficient alkenes is a classic example of a [2+2]-cycloaddition, leading to the formation of highly functionalized cyclobutane (B1203170) rings. nih.govresearchgate.net These four-membered rings are valuable intermediates in the synthesis of more complex molecules and natural products. nih.govresearchgate.net The stereochemical and stability outcomes of these reactions are influenced by the electronic properties of the reacting partners. ru.nl
The mechanism of this polar, thermal [2+2]-cycloaddition is often described as proceeding through a dipolar intermediate. ru.nl However, for ketene (B1206846) acetals like 1-Propene, 1,1-dimethoxy-, a refined mechanism suggests that the interaction begins in a trans arrangement, with the developing charges initially far apart. Rotation around the newly formed carbon-carbon bond into a cisoid gauche conformation is then required to complete the cyclobutane ring. ru.nl The stability of the resulting cyclobutanes is linked to the π-electron distribution of the ketene acetal (B89532), with symmetrically substituted ketene acetals often yielding the most stable products. ru.nl
It is important to note that harsh Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄) can lead to polymerization of the ketene acetal, limiting the choice of catalysts for these reactions. ru.nl
[2+2]-Cycloadditions with Carbonyl Compounds: Synthesis of Oxetanes
1-Propene, 1,1-dimethoxy- also undergoes [2+2]-cycloaddition reactions with various aldehydes and ketones to produce 2,2-dimethoxyoxetanes. ru.nl These oxetane (B1205548) rings are four-membered cyclic ethers that serve as important building blocks in organic synthesis and can be found in a number of biologically active molecules. beilstein-journals.orgnih.govmdpi.combeilstein-journals.org The reaction is a key step in the synthesis of various lactones. ru.nl
The reaction between 1-Propene, 1,1-dimethoxy- and β-oxy aldehydes is effectively catalyzed by zinc chloride (ZnCl₂) to yield 2,2-dimethoxyoxetanes. researchgate.net This catalytic approach is central to a "one-pot" synthesis of 4-hydroxy-δ-lactones, where the initially formed oxetanes are hydrolyzed and deprotected. researchgate.net The use of a catalyst like zinc chloride facilitates the cycloaddition, likely by activating the carbonyl compound towards nucleophilic attack by the electron-rich alkene.
The stereochemistry of the oxetane formation is a critical aspect of these cycloadditions. The reaction of 1-Propene, 1,1-dimethoxy- with aldehydes typically results in a mixture of cis and trans oxetanes. ru.nl Preliminary experiments have suggested that under kinetic control, the cis isomer is the major product, while under thermodynamic control, the trans isomer is favored. ru.nl
When β-oxy aldehydes with a defined stereochemistry are used, the resulting δ-lactones can be synthesized with completely defined stereochemistry. researchgate.net This indicates a high degree of stereochemical control in the cycloaddition and subsequent transformations. The stereochemistry of the oxetane formation is preserved during subsequent hydrolysis to form 3-hydroxyesters. ru.nl
Intramolecular Cycloadditions and Rearrangements
While intermolecular cycloadditions of 1-Propene, 1,1-dimethoxy- are well-documented, the potential for intramolecular variants and subsequent rearrangements adds another layer to its synthetic utility. Intramolecular 1,3-dipolar cycloadditions, for instance, are powerful methods for constructing complex polycyclic systems, often with high stereoselectivity. rsc.orgfrontiersin.org These reactions can be catalyzed by various metal complexes and have been employed in the synthesis of novel pseudo-natural products. rsc.org
Nucleophilic and Electrophilic Reactivity
The reactivity of 1-Propene, 1,1-dimethoxy- is dominated by its nucleophilic character. The two methoxy (B1213986) groups donate electron density to the double bond, making it highly susceptible to attack by electrophiles. This is in contrast to the related dimethoxy carbene, which, due to the +R effect of the methoxy groups, is a nucleophilic carbene and shows repulsion towards the π-cloud of propene. quora.com
The global electrophilicity of a molecule can be quantified, and while 1-Propene, 1,1-dimethoxy- itself is nucleophilic, it reacts with electrophilic partners. uchile.cl The reactivity in cycloaddition reactions is often governed by the difference in electrophilicity between the dipole and the dipolarophile. uchile.cl For instance, in 1,3-dipolar cycloadditions, the reaction can proceed via a normal electron demand pathway, where the dipole is the nucleophile and the dipolarophile is the electrophile. wikipedia.orguchile.cl The electrostatic interactions between the reacting species play a crucial role in determining the regioselectivity of the cycloaddition. acs.org
Reactions as an Electron-Rich Alkene
The double bond in 1-propene, 1,1-dimethoxy- is considered electron-rich due to the presence of two electron-donating methoxy groups attached to one of the sp²-hybridized carbon atoms. This high electron density makes the alkene susceptible to attack by electrophiles.
One of the key reactions showcasing its electron-rich nature is the [2+2] cycloaddition with aldehydes and ketones. ru.nl In the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂), 1-propene, 1,1-dimethoxy- reacts with protected β-oxy aldehydes to form 2,2-dimethoxyoxetanes. researchgate.net The electron-donating substituents on the double bond increase the alkene's reactivity in addition reactions. msu.edu This heightened reactivity facilitates the formation of the four-membered oxetane ring.
The general mechanism for electrophilic addition to alkenes involves a two-step process. msu.edu Initially, the π-electrons of the double bond act as a base, attacking an electrophile. msu.edu This results in the formation of a carbocation intermediate, which is the rate-determining step. msu.edu In the case of 1-propene, 1,1-dimethoxy-, the resulting carbocation is stabilized by the adjacent oxygen atoms of the methoxy groups. Subsequently, the carbocation rapidly combines with a nucleophile to yield the final product. msu.edu
The electron-rich character of similar alkenes has been harnessed in other contexts as well. For instance, electron-rich aromatic compounds can undergo one-electron oxidation to generate reactive radical cations. nih.gov While not directly studying 1-propene, 1,1-dimethoxy-, this principle of enhanced reactivity through electron donation is fundamental.
Hydrolysis Pathways of Acetal Functionality
The acetal group in 1-propene, 1,1-dimethoxy- is susceptible to hydrolysis under acidic conditions, a reaction that is fundamental to its application in synthesis. The hydrolysis of the related compound, 1,1-dimethoxyethene (B1580634) (ketene dimethyl acetal), has been studied to understand the kinetics and mechanism of this transformation in aqueous solutions. acs.org
The hydrolysis of 2,2-dimethoxyoxetanes, formed from the cycloaddition of 1-propene, 1,1-dimethoxy- and aldehydes, is a key step in the synthesis of lactones. researchgate.net This hydrolysis can be performed in a one-pot procedure along with the deprotection of a latent hydroxy function, leading to the formation of 4-hydroxy-δ-lactones in moderate to good yields. researchgate.net
The general mechanism for acetal hydrolysis involves protonation of one of the oxygen atoms by an acid catalyst. This is followed by the departure of an alcohol molecule (methanol in this case) to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal. Further protonation of the remaining methoxy group and subsequent elimination of another methanol (B129727) molecule leads to the formation of a carbonyl group.
In the context of the oxetane intermediates, the hydrolysis of the acetal functionality is a crucial step that precedes or occurs concurrently with the opening of the four-membered ring to yield the desired hydroxy ester, which can then cyclize to the lactone.
Polymerization Propensity and Control Mechanisms
The electron-rich nature of 1-propene, 1,1-dimethoxy- also imparts a propensity for polymerization, particularly cationic polymerization. The initiation of this process would involve an electrophilic attack on the double bond, generating a carbocation that can then propagate by attacking the double bond of another monomer unit.
Controlling this polymerization is crucial for achieving desired synthetic outcomes, such as the [2+2] cycloaddition products. The conditions for the cycloaddition reaction, including the choice of Lewis acid and reaction temperature, are therefore optimized to favor the formation of the oxetane over competing polymerization pathways.
While specific studies on the controlled polymerization of 1-propene, 1,1-dimethoxy- are not detailed in the provided results, the principles of controlled polymerization are well-established. Methods for synthesizing sequence-controlled polymers often rely on precise control over initiation, propagation, and termination steps to achieve well-defined molecular weights and microstructures. nih.gov These principles would be applicable to manage the polymerization of reactive monomers like 1-propene, 1,1-dimethoxy-.
Role in Complex Organic Transformations
1-Propene, 1,1-dimethoxy- serves as a valuable building block in the synthesis of more complex organic molecules, leveraging its unique reactivity.
Applications as a Propionate (B1217596) Equivalent in Lactone Synthesis
A significant application of 1-propene, 1,1-dimethoxy- is its use as a propionate equivalent in the synthesis of γ- and δ-lactones. ru.nl This strategy is particularly valuable because the resulting lactones bear a methyl group in the α-position, a common structural motif in naturally occurring lactones. ru.nl
The synthesis involves the reaction of 1-propene, 1,1-dimethoxy- with protected hydroxy aldehydes or ketones. ru.nl The initial [2+2] cycloaddition, often catalyzed by ZnCl₂, forms a 2,2-dimethoxyoxetane. researchgate.net Subsequent hydrolysis of this oxetane intermediate, coupled with deprotection of the alcohol, leads to a β-hydroxyester which can then cyclize to form the target lactone. ru.nl
This methodology has been successfully applied to the synthesis of 4-hydroxy-δ-lactones from protected β-oxy aldehydes. researchgate.net By starting with β-oxy aldehydes with defined stereochemistry, it is possible to synthesize δ-lactones with complete stereocontrol. researchgate.net Furthermore, dehydration of the resulting hydroxy lactones provides a route to 5,6-dihydro-2-pyrones. researchgate.net
| Starting Material | Reagent | Key Intermediate | Final Product | Yield |
| Protected β-oxy aldehyde | 1-Propene, 1,1-dimethoxy-, ZnCl₂ | 2,2-Dimethoxyoxetane | 4-Hydroxy-δ-lactone | Moderate to Good researchgate.net |
| α-Acyloxyaldehydes and -ketones | 1-Propene, 1,1-dimethoxy- | 2,2-Dimethoxyoxetane | 4-Hydroxy-3-methyl-γ-butyrolactones and 2-butenolides | - ru.nl |
Participation in C-C Cleavage Reactions (Mechanistic Studies)
While direct mechanistic studies on C-C cleavage reactions involving 1-propene, 1,1-dimethoxy- were not found, the principles of C-C bond cleavage in related systems provide insight. C-C bond cleavage can be a significant process in the oxidative degradation of organic molecules. cmu.edu For instance, in arylcyclopropanes, electrochemical oxidation can lead to the formation of a radical cation, weakening a C-C bond and facilitating its cleavage to form 1,3-difunctionalized products. researchgate.net
The stability of the intermediates plays a crucial role in determining the reaction pathway. In the fragmentation of aromatic radical cations, the cleavage of a C-C bond can compete with other reactions like C-H bond cleavage. cmu.edu The conformation of the molecule and stereoelectronic effects can significantly influence which bond is preferentially cleaved. cmu.edu
Oxidation Pathways and Products
The oxidation of alkenes is a fundamental transformation in organic synthesis, leading to a variety of oxygenated products. libretexts.org Common alkene oxidation reactions include epoxidation, dihydroxylation, and oxidative cleavage. libretexts.org
Given the electron-rich nature of the double bond in 1-propene, 1,1-dimethoxy-, it is expected to be highly reactive towards oxidizing agents. libretexts.org Oxidation reactions involve the transfer of electrons from the alkene to the oxidizing agent. youtube.comlibretexts.org The specific products would depend on the oxidant and the reaction conditions.
For example, reaction with a peroxy acid would likely lead to the formation of an epoxide. libretexts.org The electron-rich character of the alkene would facilitate this reaction. libretexts.org Stronger oxidizing agents could lead to oxidative cleavage of the double bond.
In a broader context, the oxidation of electron-rich aromatic compounds can proceed through the formation of a radical cation intermediate. nih.gov A similar mechanism could be envisioned for 1-propene, 1,1-dimethoxy-, where one-electron oxidation would generate a radical cation that could then be trapped by a nucleophile or undergo further reactions.
Nucleophilic Substitution Reactions of 1-Propene, 1,1-dimethoxy-
The role of 1-propene, 1,1-dimethoxy- as a nucleophile in substitution reactions is not extensively documented in readily available scientific literature. Its reactivity is more prominently characterized in other types of transformations, such as cycloadditions and conjugate additions. However, its structural similarity to enol ethers and ketene acetals suggests potential for participating in substitution reactions under specific, typically Lewis acid-catalyzed, conditions.
Ketene acetals, in general, can react with electrophiles that possess a good leaving group. For instance, silyl (B83357) enol ethers, which are structurally related to ketene acetals, have been shown to react with orthoformates in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) to produce β-ketoacetals. core.ac.uk This reaction proceeds via an electrophilic attack on the enol ether, leading to the substitution of an alkoxy group from the orthoformate.
A plausible, though not explicitly documented, nucleophilic substitution involving 1-propene, 1,1-dimethoxy- could be its reaction with an acetal or orthoformate under Lewis acidic conditions. In such a reaction, the Lewis acid would activate the electrophile by coordinating to one of its oxygen atoms, facilitating the departure of an alkoxy group and generating a highly reactive oxocarbenium ion. The electron-rich double bond of 1-propene, 1,1-dimethoxy- could then attack this electrophilic species. This would result in the formation of a new carbon-carbon bond and the substitution of the alkoxy group.
The general mechanism for such a hypothetical reaction can be outlined as follows:
Activation of the electrophile (e.g., an orthoformate) by a Lewis acid.
Nucleophilic attack by the π-bond of 1-propene, 1,1-dimethoxy- on the activated electrophile.
Formation of a new C-C bond and a stabilized carbocation intermediate.
Subsequent reaction or workup to yield the final product.
Strategic Applications in Advanced Organic Synthesis
Construction of Heterocyclic Systems
1-Propene, 1,1-dimethoxy- serves as a key reagent in the synthesis of various heterocyclic systems, which are core structures in many biologically active molecules and natural products. ru.nlnih.gov
This ketene (B1206846) acetal (B89532) is instrumental in the synthesis of γ- and δ-lactones. ru.nl The process often involves a [2+2] cycloaddition reaction between 1-propene, 1,1-dimethoxy- and an appropriate aldehyde or ketone. This reaction forms a 2,2-dimethoxyoxetane intermediate. ru.nl Subsequent hydrolysis of this intermediate under acidic conditions leads to the formation of the corresponding β-hydroxy ester, which can then cyclize to form the desired lactone. ru.nl
For instance, the reaction with protected β-oxy aldehydes in the presence of a Lewis acid like zinc chloride (ZnCl2) yields 2,2-dimethoxyoxetanes. A one-pot hydrolysis and deprotection of these oxetanes can then produce 4-hydroxy-δ-lactones in moderate to good yields. researchgate.net This method allows for the synthesis of δ-lactones with well-defined stereochemistry, particularly when starting with β-oxy aldehydes that have a branched side chain and a defined stereocenter. researchgate.net The resulting α-methyl group on the lactone ring is a common feature in naturally occurring lactones. ru.nl
| Reactant | Product | Catalyst/Conditions |
| Protected β-oxy aldehydes | 4-hydroxy-δ-lactones | ZnCl2, followed by hydrolysis and deprotection |
| α- or β-oxygenated carbonyl compounds | γ- and δ-lactones | Cycloaddition, followed by hydrolysis |
The versatility of 1-propene, 1,1-dimethoxy- extends to the synthesis of furan (B31954) and butenolide structures. Butenolides, which are unsaturated γ-lactones, are found in numerous natural products with significant biological activities. nih.govnih.gov The synthesis of these structures can be achieved through various strategies that often involve the initial formation of a lactone intermediate derived from 1-propene, 1,1-dimethoxy-. Dehydration of the hydroxy lactones formed from the reaction of 1-propene, 1,1-dimethoxy- with protected β-oxy aldehydes can provide access to 5,6-dihydro-2-pyrones, which are related to butenolide structures. researchgate.net
The synthetic utility of 1-propene, 1,1-dimethoxy- also includes the formation of oxygenated tetrahydrofurans. The key [2+2] cycloaddition reaction to form a 2,2-dimethoxyoxetane is a crucial first step. ru.nl The subsequent ring-opening and functional group manipulations of this intermediate can be tailored to yield tetrahydrofuran (B95107) derivatives. The stereochemistry of the initial cycloaddition can influence the final stereochemistry of the tetrahydrofuran ring, offering a degree of stereocontrol in the synthesis. ru.nl
Protecting Group Chemistry Derived from Acetal Functionality
The 1,1-dimethoxy group of 1-propene, 1,1-dimethoxy- is an acetal functionality. Acetals are well-established protecting groups for carbonyl compounds (aldehydes and ketones) due to their stability under neutral and basic conditions and their ease of removal under acidic conditions. synarchive.com While 1-propene, 1,1-dimethoxy- itself is primarily used as a reactive building block, the acetal moiety within its structure and its reaction products is a key feature. The 2,2-dimethoxyoxetane intermediates formed in its cycloaddition reactions contain a protected carbonyl group in the form of the acetal. This inherent protecting group strategy allows for other chemical transformations to be carried out on the molecule before the carbonyl functionality is unmasked via hydrolysis. ru.nlresearchgate.net
Building Block in Complex Molecular Architectures
1-Propene, 1,1-dimethoxy- has proven to be a valuable C3 building block in the synthesis of complex molecules, including natural products. ru.nlmdpi.com Its ability to introduce a propionate (B1217596) equivalent under neutral or mildly acidic conditions is a significant advantage in multi-step syntheses. ru.nl
The lactone and tetrahydrofuran structures readily accessible from 1-propene, 1,1-dimethoxy- are common motifs in a wide array of natural products. ru.nl The α-methyl group often introduced through its use is a recurring feature in naturally occurring lactones. ru.nl This makes 1-propene, 1,1-dimethoxy- a strategic starting material or intermediate in the total synthesis of such compounds. For example, the synthesis of certain natural products containing a γ-butenolide core could potentially utilize this reagent. nih.gov
Application in Pharmaceutical Intermediate Synthesis
The strategic application of 1-Propene, 1,1-dimethoxy- in pharmaceutical synthesis is centered on its function as a precursor to δ-lactone and 5,6-dihydro-2H-pyran-2-one rings. These structural motifs are prevalent in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities.
Detailed research has demonstrated that 1-Propene, 1,1-dimethoxy-, a stable ketene acetal, readily reacts with β-hydroxy aldehydes in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), to yield 2,2-dimethoxyoxetanes. These intermediates can then be hydrolyzed in a one-pot procedure to afford 4-hydroxy-δ-lactones. This method offers a stereocontrolled route to these valuable synthons, particularly when starting with optically active β-hydroxy aldehydes. Subsequent dehydration of the resulting 4-hydroxy-δ-lactones provides access to 5,6-dihydro-2-pyrones.
One notable example of a pharmaceutically relevant target containing the 5,6-dihydro-α-pyrone core is (-)-Pironetin (also known as PA-48153C). Pironetin is a natural product that has garnered significant interest due to its potent immunosuppressive and antitumor activities, which stem from its ability to inhibit α-tubulin polymerization. The synthesis of Pironetin and its analogues is a key area of research in the development of new anticancer agents.
While various synthetic strategies for (-)-Pironetin have been explored, the construction of its dihydropyrone ring is a critical step. The utilization of 1-Propene, 1,1-dimethoxy- offers a convergent and efficient approach to this essential heterocyclic core.
Another significant area where intermediates derived from 1-Propene, 1,1-dimethoxy- are of high importance is in the synthesis of the side chains of statins . Statins are a class of blockbuster drugs used to lower cholesterol levels by inhibiting HMG-CoA reductase. nih.govresearchgate.netnih.gov The characteristic dihydroxyheptanoate side chain of many statins can be synthesized from precursors containing a δ-lactone or a related pyranose structure. Enzymatic cascade reactions are often employed for the synthesis of these statin side-chain precursors. nih.govnih.gov
The table below summarizes the key reaction involving 1-Propene, 1,1-dimethoxy- and its application in generating pharmaceutical intermediates.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Intermediate Product | Final Core Structure | Potential Pharmaceutical Application |
| 1-Propene, 1,1-dimethoxy- | β-Hydroxy Aldehyde | 1. ZnCl₂ 2. H₃O⁺ | 2,2-Dimethoxyoxetane | 4-Hydroxy-δ-lactone | Statin side-chain precursors, various natural products |
| 4-Hydroxy-δ-lactone | Dehydrating Agent (e.g., H₂SO₄) | - | - | 5,6-Dihydro-2-pyrone | (-)-Pironetin and analogues (immunosuppressive, antitumor) |
Spectroscopic Characterization and Advanced Analytical Methods
Spectroscopic Analysis of Molecular Structure
Spectroscopic techniques are fundamental to elucidating the molecular framework of 1-Propene, 1,1-dimethoxy-. Mass spectrometry reveals the compound's mass and fragmentation patterns, while vibrational spectroscopy identifies its characteristic functional groups.
Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical method for identifying compounds by analyzing the fragmentation pattern that results from molecular activation. researchgate.net While specific, published EI-MS spectra for 1-Propene, 1,1-dimethoxy- are not prevalent in spectral databases, its fragmentation behavior can be predicted based on its structure and the known patterns of similar molecules, such as other acetals and vinyl ethers.
Upon electron impact, the molecule is expected to form a molecular ion ([M]•+) with a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 102.13 g/mol . nih.gov The subsequent fragmentation is dictated by the stability of the resulting ions. For 1-Propene, 1,1-dimethoxy-, key fragmentation pathways would likely include:
Loss of a methoxy (B1213986) radical (•OCH₃): This would lead to the formation of a resonance-stabilized oxonium ion at m/z 71. This is often a dominant fragmentation pathway for acetals.
Loss of a methyl radical (•CH₃): Cleavage of a methyl group from one of the methoxy moieties would produce an ion at m/z 87.
Loss of formaldehyde (B43269) (CH₂O): Rearrangement and loss of formaldehyde could result in an ion at m/z 72.
The presence of the double bond influences the fragmentation, often promoting cleavage at allylic positions. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. nih.gov
| Predicted m/z | Proposed Fragment Ion | Formula of Loss |
| 102 | [C₅H₁₀O₂]•+ (Molecular Ion) | - |
| 87 | [M - CH₃]•+ | •CH₃ |
| 71 | [M - OCH₃]•+ | •OCH₃ |
| 59 | [C₂H₃O]•+ | C₃H₇ |
This table presents predicted fragmentation data based on chemical principles, as direct experimental data from the searched sources is unavailable.
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nih.gov For 1-Propene, 1,1-dimethoxy-, the FTIR spectrum would be expected to show characteristic absorption bands for its alkene and acetal (B89532) functionalities.
Key expected vibrational frequencies include:
C=C Stretch: A band in the region of 1650-1670 cm⁻¹ is characteristic of the carbon-carbon double bond, with the position influenced by the attached oxygen atoms.
=C-H Stretch: Absorption above 3000 cm⁻¹, typically in the 3020-3100 cm⁻¹ range, indicates the stretching vibration of the vinylic carbon-hydrogen bond.
C-O-C Stretch: Strong, characteristic bands for the acetal group would appear in the fingerprint region, typically as two distinct stretches between 1050 and 1200 cm⁻¹.
Aliphatic C-H Stretch: Bands corresponding to the methyl groups will be present in the 2850-2960 cm⁻¹ region.
=C-H Bend: Out-of-plane bending vibrations for the vinylic hydrogen can be expected in the 810-950 cm⁻¹ region.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretch | Vinylic (=C-H) | 3020 - 3100 |
| C-H Stretch | Aliphatic (CH₃) | 2850 - 2960 |
| C=C Stretch | Alkene | 1650 - 1670 |
| C-O-C Stretch | Acetal | 1050 - 1200 (strong, multiple bands) |
| =C-H Bend | Vinylic (=C-H) | 810 - 950 |
This table presents expected FTIR absorption frequencies based on standard correlation tables, as a specific experimental spectrum was not found in the searched literature.
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating 1-Propene, 1,1-dimethoxy- from reaction mixtures or impurities and for assessing its purity.
Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like 1-Propene, 1,1-dimethoxy-. capes.gov.br The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Purity is assessed by the presence of a single major peak, with the peak's area being proportional to the compound's concentration.
A typical GC analysis would involve injecting the sample into a heated port where it vaporizes. It is then carried by an inert gas (e.g., helium) through a capillary column. Non-polar columns (e.g., those with a polydimethylsiloxane (B3030410) stationary phase) or semi-polar columns are generally effective for separating acetals. nih.gov The retention time of the compound is a characteristic property under a specific set of conditions (e.g., temperature program, column type, and gas flow rate). For the related saturated compound, 1,1-dimethoxypropane, reported Kovats retention indices are around 650 on a standard non-polar column and 880 on a standard polar column, providing an estimate for the elution behavior of the unsaturated analog. nih.govchemeo.com
Coupling GC with a mass spectrometer (GC-MS) is particularly powerful, as it provides both separation and structural identification of the eluting components. nih.govalsenvironmental.co.uk
| Parameter | Typical Condition |
| Technique | Gas Chromatography (GC) |
| Column Type | Capillary column (e.g., DB-5, HP-5ms) |
| Stationary Phase | Non-polar (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Temperature Program | Ramped, e.g., 50°C hold for 2 min, then ramp to 250°C |
This table outlines a general GC methodology suitable for the analysis of 1-Propene, 1,1-dimethoxy-.
Advanced Structural Elucidation Techniques
For an unambiguous confirmation of the molecular structure of 1-Propene, 1,1-dimethoxy-, especially the precise placement of the double bond and the methoxy groups, advanced multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. springernature.com While one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments establish the connectivity of the atoms.
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling between protons on adjacent carbons. It would show a correlation between the vinylic proton and the protons of the terminal methyl group, confirming the propene backbone.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It would definitively assign the signals for the vinylic CH, the quaternary vinylic carbon (C1), the acetal carbon (C1), the two methoxy carbons, and the terminal methyl carbon.
From the methoxy protons to the acetal carbon (C1).
From the vinylic proton (on C2) to the acetal carbon (C1) and the methyl carbon (C3).
From the methyl protons (on C3) to the vinylic carbons (C1 and C2).
These correlations together provide an unbreakable chain of evidence confirming the "1,1-dimethoxy-1-propene" structure, distinguishing it from its isomer, 3,3-dimethoxy-1-propene. chemsrc.com
Theoretical and Computational Investigations of 1 Propene, 1,1 Dimethoxy
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical studies are fundamental to understanding the behavior of 1-Propene, 1,1-dimethoxy-. These methods model the molecule's electronic and geometric properties, which are key determinants of its chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net For 1-Propene, 1,1-dimethoxy-, DFT calculations, often employing hybrid functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are utilized to determine its optimized geometry and electronic properties. nih.govresearchgate.net These calculations provide a detailed map of the electron density distribution, which is crucial for understanding the molecule's stability and reactivity. DFT is also used to compute various molecular properties, including vibrational frequencies, dipole moments, and the energies of molecular orbitals. researchgate.net
Table 1: Properties of 1-Propene, 1,1-dimethoxy- Investigated by DFT
| Property | Description | Significance |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths and angles. | Determines the molecule's three-dimensional shape and steric profile. |
| Electron Density | The probability of finding an electron at any given point in the molecule. | Highlights regions of high and low electron concentration, indicating potential sites for electrophilic or nucleophilic attack. |
| Molecular Orbitals | The wavefunctions of electrons in the molecule, each with a specific energy level. | Crucial for understanding bonding, electronic transitions, and reactivity (see FMO analysis). |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of experimental data. uchicago.edu For 1-Propene, 1,1-dimethoxy-, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to perform conformational analysis. nih.goviau.ir The molecule possesses rotational freedom around its carbon-carbon and carbon-oxygen single bonds, leading to various possible conformers. Ab initio calculations can determine the relative energies of these different spatial arrangements, allowing for the identification of the most stable, lowest-energy conformer. nih.gov This energetic information is vital for understanding the molecule's behavior in chemical reactions, as the predominant conformation often dictates the pathway of a reaction.
Frontier Molecular Orbital (FMO) theory is a key framework for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. youtube.com
For 1-Propene, 1,1-dimethoxy-, the HOMO is expected to be localized primarily on the carbon-carbon double bond (the π orbital), which is the most electron-rich part of the molecule. The LUMO would correspondingly be the antibonding π* orbital of that same double bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
Table 2: Frontier Molecular Orbitals of 1-Propene, 1,1-dimethoxy-
| Orbital | Description | Role in Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital (π orbital of the C=C bond) | Acts as the electron donor in reactions with electrophiles. |
| LUMO | Lowest Unoccupied Molecular Orbital (π* orbital of the C=C bond) | Acts as the electron acceptor in reactions with nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. | A smaller gap indicates higher reactivity and lower kinetic stability. |
Computational methods can precisely map the distribution of electron charge within the 1-Propene, 1,1-dimethoxy- molecule. Techniques such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis calculate the partial atomic charges on each atom. In this molecule, the electronegative oxygen atoms of the dimethoxy group are expected to draw electron density, resulting in a partial negative charge (δ-) on the oxygens and a partial positive charge (δ+) on the adjacent carbon atom (C1) and the methyl carbons. This charge polarization significantly influences the molecule's electrostatic potential and its interactions with other polar molecules.
Steric effects, arising from the spatial arrangement of atoms, also play a crucial role. The two methoxy (B1213986) groups at the C1 position create a sterically hindered environment around one side of the double bond. Computational models can quantify this steric bulk and predict how it might direct incoming reagents to attack the less hindered face of the propene unit, thereby influencing the stereochemical outcome of reactions.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 1-Propene, 1,1-dimethoxy-?
Methodological Answer: The compound can be synthesized via acetalization reactions using methanol and a carbonyl precursor under acidic catalysis. For example, 1,1-dimethoxy derivatives are often prepared by reacting aldehydes or ketones with excess methanol in the presence of catalytic HCl or H₂SO₄ . Enantioselective synthesis of the (R)-isomer (CAS 96503-30-9) has been achieved using chiral catalysts, with reaction conditions optimized in boiling methanol and stoichiometric control of reactants (e.g., 1:3 molar ratios) .
Q. Q2. How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure of 1,1-dimethoxy derivatives?
Methodological Answer:
- NMR : Look for characteristic methoxy proton signals (δ 3.2–3.5 ppm in H NMR) and quaternary carbon signals (δ 95–110 ppm in C NMR) for the acetal group.
- IR : Absence of a carbonyl peak (~1700 cm) confirms acetal formation, with strong C-O stretches (~1100 cm).
- MS : Molecular ion peaks at m/z 120.15 (C₅H₁₂O₃) for 2-Propanol,1,1-dimethoxy- (CAS 96503-30-9) and fragmentation patterns consistent with methoxy loss .
Advanced Research: Reaction Mechanisms and Applications
Q. Q3. What role does 1,1-dimethoxy-3-iminoisoindoline play in synthesizing macroheterocyclic compounds?
Methodological Answer: This compound acts as a key building block in forming thiadiazole-containing macroheterocycles. Reaction with 3-alkyl-5-amino-2-imino-1,3,4-thiadiazoines in methanol yields macrocycles via nucleophilic substitution and cyclization. The methoxy groups stabilize intermediates, while reaction stoichiometry (1:3) ensures high yields .
Q. Q4. How can enantioselective synthesis of (R)-1,1-dimethoxy-2-propanol be optimized for chiral resolution?
Methodological Answer: Chiral resolution via HPLC using polysaccharide-based columns (e.g., Chiralpak®) or enzymatic kinetic resolution with lipases can achieve >95% enantiomeric excess. The (R)-isomer (CAS 96503-30-9) is critical in asymmetric synthesis of pharmaceuticals, requiring rigorous control of reaction temperature and solvent polarity .
Analytical Challenges: Data Contradictions and Troubleshooting
Q. Q5. How to resolve discrepancies in GC-MS data for 1,1-dimethoxy derivatives during VOC analysis?
Methodological Answer: Contradictions may arise from co-elution with structurally similar ethers (e.g., 2,2-dimethoxybutane). Use high-resolution GC-MS with polar columns (e.g., DB-WAX) and compare retention indices (e.g., KI 1279 for nonanal dimethyl acetal) against NIST spectral libraries. Confirm via spiking with authentic standards .
Q. Q6. Why do reaction yields vary significantly in acetalization reactions under similar conditions?
Methodological Answer: Variations stem from moisture sensitivity of intermediates or incomplete removal of water (Le Chatelier’s principle). Use molecular sieves or azeotropic distillation with toluene to shift equilibrium. Monitor reaction progress via TLC or in situ FTIR for carbonyl disappearance .
Biomedical and Environmental Applications
Q. Q7. How are dimethyl acetals (e.g., DMA 18:1) used as biomarkers in plasmalogen research?
Methodological Answer: 1,1-Dimethoxy-(9Z)octadecene (DMA 18:1) is a stable surrogate for plasmalogens in dried blood spots. Quantify via LC-MS/MS using stable isotope-labeled internal standards. Elevated DMA levels correlate with peroxisomal disorders (e.g., Zellweger syndrome), requiring validation against fibroblast cultures .
Q. Q8. What environmental monitoring protocols detect 1,1-dimethoxypropane in decomposition studies?
Methodological Answer: Solid-phase microextraction (SPME) coupled with GC-MS is used to detect 1,1-dimethoxypropane in decomposition VOCs. Optimize fiber coatings (e.g., PDMS/DVB) and thermal desorption parameters. Note seasonal variability: summer samples may lack fresh-stage data due to rapid degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
